molecular formula C11H13NO3 B137123 Benzyl 3-hydroxyazetidine-1-carboxylate CAS No. 128117-22-6

Benzyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B137123
M. Wt: 207.23 g/mol
InChI Key: XJWSNDGCJMGHSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azetidine compounds involves several key steps, including the formation of the azetidine ring and the introduction of functional groups. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and group removal . Similarly, benzazetidines can be synthesized via palladium-catalyzed intramolecular C–H amination, demonstrating the versatility of metal-catalyzed reactions in constructing these heterocycles . These methods could potentially be adapted for the synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. This ring structure imparts unique chemical properties to the compounds. For example, the presence of substituents on the azetidine ring, such as hydroxyl or carboxylate groups, can influence the reactivity and conformation of the molecule . The molecular structure of Benzyl 3-hydroxyazetidine-1-carboxylate would likely exhibit similar characteristics, with the benzyl group potentially affecting the compound's overall stability and reactivity.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, often facilitated by their functional groups. The synthesis of 3-hydroxy-1,4-benzodiazepines, for example, involves an acetoxylation reaction at the 3-position of the benzodiazepine ring . Although this reaction is specific to benzodiazepines, it highlights the potential reactivity of hydroxyl groups in azetidine derivatives. Additionally, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines shows that azetidines can be functionalized at multiple positions, which could be relevant for the chemical manipulation of Benzyl 3-hydroxyazetidine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a fluorine atom can significantly alter the compound's lipophilicity and electronic properties, as seen in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid . The benzyl group in Benzyl 3-hydroxyazetidine-1-carboxylate would likely affect its solubility and stability, while the hydroxy group could impact its hydrogen bonding capacity and acidity. These properties are crucial for the compound's potential applications in drug design and synthesis.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Benzyl 3-hydroxyazetidine-1-carboxylate and its analogs have been utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. For instance, research has shown that the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the use of benzylamine, which leads to the formation of 1-benzyl-2-carbomethoxy-4-methyl-azetidine. This compound has relevance in the synthesis of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Photoreactions and Derivatives

In another study, photochemical reactions of N-formyl-α-oxoamides yielded 3-hydroxyazetidine-2,4-diones. In the case of N-benzyl-N-formylamide, N-formyl-β-lactam was obtained along with the azetidine-2,4-dione, indicating a potential area for chemical exploration and synthesis (Aoyama, Sakamoto, & Omote, 1982).

Role in Peptide Mimetics and Enzyme Inhibitors

The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose has established their role as non-proteinogenic amino acids. These compounds have been shown to have long-term stability under acidic and neutral pH, suggesting their use in peptide mimetics. Interestingly, specific derivatives of these compounds have demonstrated potent inhibition of glycosidase enzymes, which is significant in medicinal chemistry (Glawar et al., 2013).

Biotransformations and Synthetic Applications

The biotransformation of racemic 1-benzylazetidine-2-carbonitriles by Rhodococcus erythropolis has been demonstrated to yield azetidine-2-carboxylic acids with high enantioselectivity. This process highlights the potential of using microbial whole cells for the synthesis of chiral azetidine-2-carbox amide derivatives, which can be further used in nucleophilic ring-opening reactions for various synthetic applications (Leng, Wang, Pan, Huang, & Wang, 2009).

Safety And Hazards

Benzyl 3-hydroxyazetidine-1-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

benzyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSNDGCJMGHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435306
Record name Benzyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxyazetidine-1-carboxylate

CAS RN

128117-22-6
Record name Benzyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-hydroxyazetidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of azetidin-3-ol hydrochloride 7 (25 g, 0.23 mol) in water (150 mL) and THF (300 mL) was added K2CO3 (63.1 g, 0.46 mol). The mixture was stirred for 30 min. at 20-25° C. Then benzyl chloroformate (40.9 g, 0.24 mol) was added within 30 min. at 0-5° C. followed by stirring the mixture overnight at 20-25° C. THF was removed on a rotavap at 30° C./vacuum and the mixture was extracted with ethyl acetate (2×150 mL). The combined organic layer was washed with water (1×50 mL), dried over Na2SO4 and concentrated. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate-heptanes 1:1 and 4:1 to yield 8 as a clear oil (47.3 g, 100%). 1H NMR (300 MHz, CDCl3): δ 3.72 (1H, d, J=6.2 Hz), 3.85 (2H, dd, J=9.5, 4.4 Hz), 4.17 (2H, dd, J=9.5, 6.7 Hz), 4.49-4.57 (1H, m), 5.06 (2H, s), 7.31-7.38 (5H, m); 13C NMR (75 MHz, CDCl3): δ 59.2, 61.6, 66.9, 127.9, 128.1, 128.5, 136.5, 156.6; IR: (film) 3406, 1686, 1438 cm−1; ES-HRMS m/z: (M++1H) calcd. for C11H14NO3 208.0968. found 208.0967.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
63.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of azetidin-3-ol hydrochloride in tetrahydrofuran (90 mL) and water (10 mL) was added triethylamine (15 mL, 0.106 mol) followed by slow addition of benzyl chloroformate (8.0 mL, 0.056 mol) at room temperature. The reaction mixture was stirred at room temperature for 16 hours then partitioned with water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by flash chromatography (SiO2, 25-50% ethyl acetate in hexanes) to afford phenylmethyl 3-hydroxyazetidine-1-carboxylate (3.56 g, 33% yield) as a clear and colorless oil. 1H NMR (400 MHz, CDCl3): 7.36-7.31 (m, 5H), 5.09 (s, 2H), 4.64-4.57 (m, 1H), 4.22 (dd, 2H), 3.88 (dd, 2H), 2.61 (d, 1H, J=4.0 Hz). MS (EI) for C11H13NO3: 208 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of azetidin-3-ol hydrochloride (2 g, 18.26 mmol, 1.00 equiv) and sodium hydroxide (1.53 g, 38.25 mmol, 2.10 equiv) in water (10 mL) and tetrahydrofuran (25 mL) was added Cbz-Cl (3.27 g, 19.17 mmol, 1.05 equiv) dropwise with stirring at 0° C. over 30 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of 20 mL of water. The mixture was extracted with 3×30 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×40 mL of sodium chloride (sat.). The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:1). Purification afforded 2.0 g (53%) of benzyl 3-hydroxyazetidine-1-carboxylate (50.2) as a light yellow liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 1-benzhydryl-3-hydroxyazetidine (10 g, 41.8 mmol) in methanol (300 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium (10 g) on charcoal in a water bath (50° C.) for 3 hours. After checking the completion of the reaction, the reaction mixture was filtered and the residue washed with methanol. The combined filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and distilled water. The organic layer was concentrated under reduced pressure, and the obtained residue dried under reduced pressure. The resulting crude product was dissolved in a mixture of methylene chloride (120 ml) and methanol (120 ml), chloroformic acid benzyl ester (8.95 ml, 62.7 mmol) and triethylamine (8.79 ml, 62,7 mmol) were added thereto, and the mixture was stirred at room temperature overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane:ethyl acetate (1:1)→ethyl acetate as the eluant to afford 1-benzyloxycarbonyl-3-hydroxyazetidine (1.91 g, yield 22%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.95 mL
Type
reactant
Reaction Step Two
Quantity
8.79 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of azetidin-3-ol (14.7 g) dissolved in THF (170 mL) and water (85 mL) was treated with potassium carbonate (37.1 g) under nitrogen. The mixture was stirred at RT for 30 minutes before cooling to 0° C. and adding benzyl carbonochloridate (20.0 mL) dropwise over 30 minutes at 0° C. The resulting mixture was stirred at 20° C. for 60 hours. The reaction mixture was diluted with water (150 mL), and extracted with ethyl acetate (200 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford crude product as a colourless oil. The crude product was purified by flash silica chromatography, elution 50% ethyl acetate in isohexane to 100% ethyl acetate. Pure fractions were evaporated to dryness to afford the sub-title product (19.40 g, 69.8%) as a colorless oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
37.1 g
Type
reactant
Reaction Step Four
Name
Quantity
85 mL
Type
solvent
Reaction Step Four
Yield
69.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-hydroxyazetidine-1-carboxylate
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Reactant of Route 6
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Citations

For This Compound
2
Citations
QZ Zhang, D Zhang, F Huang, CY Ke… - Current Organic …, 2017 - ingentaconnect.com
… In order to obtain the intermediate (1), tert-butyl -3-benzyl-3hydroxyazetidine-1-carboxylate, we initially attempted the method of using Grignard reagent, and organolithium reagent …
Number of citations: 3 www.ingentaconnect.com
IG Logvinenko, IS Kondratov, SO Pridma… - Journal of Fluorine …, 2022 - Elsevier
Conformational and electronic effects of the trifluoromethoxy group make it attractive to be introduced in biorelevant structures. A mini-library of CF 3 O-substituted piperidines, …
Number of citations: 2 www.sciencedirect.com

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